![molecular formula C26H23ClN2O5S B2695435 methyl 6-benzyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329903-60-7](/img/structure/B2695435.png)
methyl 6-benzyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a chromene moiety (4-oxo-4H-chromene-2-carboxamido), a tetrahydrothieno[2,3-c]pyridine ring, and a carboxylate ester (methyl carboxylate). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromene and tetrahydrothieno[2,3-c]pyridine rings are likely to contribute to the rigidity of the molecule, while the carboxylate ester could introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylate ester could undergo hydrolysis, transesterification, or other reactions typical of esters. The chromene moiety could potentially undergo electrophilic aromatic substitution or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, indicating the broader chemical family's relevance in creating fused polyheterocyclic systems with potential biological activities (Bakhite et al., 2005). This research underscores the interest in utilizing complex thienopyridine derivatives as synthons for creating novel chemical entities.
Docking Studies for Drug Discovery
Docking studies on chromeno[4,3-b]pyridine derivatives, including compounds structurally related to the query compound, have been designed and synthesized for their potential application in breast cancer treatment (Abd El Ghani et al., 2022). These studies emphasize the role of such compounds in the computational discovery of new therapeutics, showcasing the importance of molecular modeling in evaluating their interactions with biological targets.
Antimicrobial Activity
The antimicrobial properties of thieno[2,3-d]pyrimidine derivatives, closely related to the query compound, have been investigated, demonstrating significant activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa. This suggests the potential for developing new antimicrobial agents from this class of compounds (Kolisnyk et al., 2015).
Anti-inflammatory Potential
Research into related molecules, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, has been driven by the search for new anti-inflammatory agents, highlighting the therapeutic potential of this chemical scaffold in treating inflammation (Moloney, 2001).
Future Directions
properties
IUPAC Name |
methyl 6-benzyl-2-[(4-oxochromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5S.ClH/c1-32-26(31)23-18-11-12-28(14-16-7-3-2-4-8-16)15-22(18)34-25(23)27-24(30)21-13-19(29)17-9-5-6-10-20(17)33-21;/h2-10,13H,11-12,14-15H2,1H3,(H,27,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGKEAAQPSFSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-benzyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride |
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